5-Bromo-2-(ethylthio)pyrimidine
Overview
Description
5-Bromo-2-(ethylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.1 . The IUPAC name for this compound is 5-bromo-2-pyrimidinyl ethyl sulfide .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(ethylthio)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It has a bromine atom attached at the 5th position and an ethylthio group attached at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-(ethylthio)pyrimidine has a density of 1.6±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a flash point of 130.1±19.8 °C . It has a molar refractivity of 47.3±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 135.7±5.0 cm3 .Scientific Research Applications
Antiviral Activity
5-Bromo-2-(ethylthio)pyrimidine derivatives have demonstrated significant applications in antiviral research. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. Particularly, the 5-methyl derivative exhibited strong inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. Furthermore, 5-halogen-substituted derivatives also displayed pronounced antiretroviral activity comparable to that of reference drugs adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Mutagenic Effects on Phages
The compound has been explored for its mutagenic effects, particularly in studies involving phages like T4. Research has revealed that 5-Bromo-2-(ethylthio)pyrimidine and its analogues can induce mutations in T4 phages, showing a mutagenic similarity to certain base analogues (Freese, 1959).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-ethylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMSKDZPPMOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680703 | |
Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(ethylthio)pyrimidine | |
CAS RN |
859941-10-9 | |
Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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